2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid
Description
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid (CAS: 886364-72-3) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with the molecular formula C₁₇H₂₅NO₄ and a molecular weight of 307.38 g/mol . It features a propionic acid backbone substituted with a methylaminomethyl group, a p-tolyl (4-methylphenyl) group, and a Boc-protected amine. The compound is classified under β- and other amino acids, highlighting its structural relevance in peptide synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHGZYHLDUGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661428 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-94-2 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of peptides and other complex molecules. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is used to investigate protein interactions and functions. Industrial applications include its use in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites of the molecule. The aminomethyl and p-tolyl groups contribute to the compound’s reactivity and interaction with other molecules. The pathways involved in its action depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Key Properties :
- Purity : 98–99% (industrial/pharma grades) .
- Storage : Stable at room temperature .
- Applications : Used in fine chemicals and as a pharmaceutical intermediate, likely for designing bioactive molecules due to its hydrophobic p-tolyl group and protected amine .
Comparison with Similar Compounds
Below is a detailed comparison of 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid with structurally or functionally related compounds.
Structural Analogues with Aromatic Substituents
Key Differences :
- The Boc protection in the target compound improves amine stability during synthesis compared to unprotected amines in indole derivatives .
PEG-Modified Analogues
Key Differences :
- The PEG-like chain in N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid increases hydrophilicity, making it suitable for improving solubility in aqueous formulations. In contrast, the p-tolyl group in the target compound prioritizes lipophilicity .
- Molecular weight differences (277.31 vs. 307.38 g/mol) reflect the trade-off between hydrophilic modifications and aromatic bulk .
Biological Activity
2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid (CAS Number: 683218-94-2) is an amino acid derivative characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protective group. This compound has garnered attention in organic synthesis and potential pharmaceutical applications, although specific data regarding its biological activity is somewhat limited.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₃NO₄, with a molecular weight of approximately 293.36 g/mol. The compound features a propionic acid backbone, an aminomethyl group at the second position, and a p-tolyl group at the third position. The presence of the Boc group serves as a protective element in various synthetic pathways, facilitating the formation of more complex molecules.
Potential Biological Mechanisms
- Lipophilicity and Membrane Permeability : The p-tolyl group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability in biological systems.
- Amino Acid Derivative Properties : Compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and analgesic effects. This suggests that this compound could also possess similar activities.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Boc-amino)-2-(4-methylbenzyl)propanoic acid | Similar Boc protection | Often used in peptide synthesis |
| 4-(Boc-amino)-3-methylbutanoic acid | Different alkyl chain | Exhibits different solubility properties |
| N-Boc-L-leucine | Natural amino acid derivative | Naturally occurring; widely used in peptide synthesis |
These compounds illustrate variations in side chains and functional groups that can influence their biological activity and application potential.
Research Findings and Case Studies
While specific case studies on this compound are scarce, research into related compounds provides insights into its potential applications:
- Drug Development : The compound's role as a precursor in drug development highlights its importance in creating novel therapeutic agents. Investigations into its interactions with biological systems are essential for understanding pharmacological properties.
- Binding Affinity Studies : Interaction studies typically focus on binding affinities with various biological targets. Such studies help elucidate the compound's potential therapeutic effects and mechanisms of action.
- Cytokine Release Studies : Similar compounds have been evaluated for their effects on cytokine release (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMC). These studies indicate that certain derivatives can modulate inflammatory responses effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the Boc-protected aminomethyl group in 2-n-Boc-2-aminomethyl-3-p-tolyl-propionic acid?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., NaHCO₃ or DMAP in THF/DCM). For sterically hindered substrates like 3-p-tolyl-propionic acid derivatives, slow addition of Boc anhydride at 0–5°C improves regioselectivity. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) removes unreacted reagents .
- Key Data : Boc protection efficiency can exceed 85% under optimized conditions, confirmed by <sup>1</sup>H NMR (disappearance of -NH2 signals at δ 1.5–2.0 ppm) .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : <sup>13</sup>C NMR to confirm Boc-group presence (δ 80–85 ppm for tert-butyl carbons; δ 155–160 ppm for carbonyl).
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z calculated for C17H24NO4).
- HPLC : Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
Q. What experimental conditions destabilize the Boc group in this compound?
- Methodological Answer : The Boc group is labile under:
- Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (20–50% v/v) cleaves the Boc group within 1–2 hours at RT.
- High Temperatures : Prolonged heating (>60°C) in polar aprotic solvents (e.g., DMF) induces partial deprotection.
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound?
- Methodological Answer : Enantiomeric purity is critical for chiral applications. Strategies include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with n-hexane/isopropanol (95:5) to separate enantiomers. Retention time differences >2 minutes indicate resolvable impurities .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures, achieving >90% ee .
- Data Contradiction Note : Some reports suggest poor enzymatic activity for bulky aryl groups (e.g., p-tolyl); iterative screening of enzyme-substrate pairs is advised .
Q. What analytical approaches address conflicting spectral data for this compound in polar solvents?
- Methodological Answer : Solvent-induced shifts in NMR (e.g., DMSO-d6 vs. CDCl3) can obscure signals. Mitigate by:
- Variable Temperature NMR : Heat to 50–60°C to reduce aggregation in DMSO.
- COSY/HSQC : Resolve overlapping proton/carbon signals via 2D correlation spectroscopy .
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to model:
- Carboxylic Acid Activation : Energy barriers for HATU/DIPEA-mediated activation (key intermediates: O-acylisourea).
- Steric Effects : The p-tolyl group’s spatial hindrance reduces coupling efficiency by ~30% compared to phenyl analogs (B3LYP/6-31G* level) .
Safety & Handling
Q. What precautions minimize health risks during handling of this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods for weighing and reactions.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Air Monitoring : OSHA-recommended airborne exposure limits (PEL/TWA) apply; collect area samples during large-scale synthesis .
- Emergency Protocols : Immediate shower/eye wash if skin/eye contact occurs; avoid acetone for decontamination (may enhance dermal absorption) .
Applications in Drug Development
Q. How does the p-tolyl group influence this compound’s bioactivity in protease inhibition studies?
- Methodological Answer : The p-tolyl moiety enhances hydrophobic interactions with enzyme active sites (e.g., HIV-1 protease).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
